3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid
Description
Properties
IUPAC Name |
3-(5-aminobenzotriazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-9-4-5-11-12(7-9)16-17(15-11)10-3-1-2-8(6-10)13(18)19/h1-7H,14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFABWOOBRFQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C3C=CC(=CC3=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid typically involves the reaction of 5-amino-1,2,3-benzotriazole with a suitable benzoic acid derivative under controlled conditions . The reaction conditions often include the use of solvents such as THF (tetrahydrofuran) and reagents like isopropylmagnesium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit promising anticancer activity. For instance, compounds containing the benzo[d][1,2,3]triazole moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study highlighted the synthesis of 5-amino-1,2,3-triazole derivatives that showed significant inhibition of cancer cell proliferation through apoptosis induction mechanisms .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that 3-(5-amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid exhibits activity against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Materials Science
Optoelectronic Applications
The unique electronic properties of benzo[d][1,2,3]triazole derivatives make them suitable candidates for optoelectronic applications. Research indicates that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown enhanced charge transport properties and stability under operational conditions .
Table 2: Performance Metrics in OLEDs Using Benzo[d][1,2,3]triazole Derivatives
| Compound | Maximum Brightness (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| Pure Polymer | 1500 | 20 |
| Polymer + 3-(5-Amino-BTA) | 2500 | 30 |
Agricultural Chemistry
Pesticidal Activity
The compound's potential as a pesticide has been explored due to its ability to inhibit specific enzymes in pest organisms. Studies have indicated that formulations containing this compound can effectively control pest populations while being less harmful to beneficial insects . The mode of action is primarily through the inhibition of acetylcholinesterase activity.
Case Study: Field Trials on Pest Control
In a series of field trials conducted over two growing seasons, crops treated with formulations containing the compound showed a significant reduction in pest populations compared to untreated controls. Specifically:
- Cabbage Looper : 85% reduction in population.
- Aphids : 70% reduction in infestation rates.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can interact with oxidoreductase enzymes, enhancing antibacterial and antifungal activities . The compound’s structure allows it to penetrate bacterial cells and interact with target enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s distinctiveness lies in the 5-amino substitution on the benzotriazole ring and the 3-carboxybenzyl linkage. Key structural analogs include:
Physicochemical Properties
- Solubility: The carboxylic acid group in 3-(5-amino-2H-benzotriazol-2-yl)benzoic acid likely improves aqueous solubility relative to methyl ester analogs (e.g., methyl 3-(3-tert-butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl)propanoate) .
- Synthetic Accessibility: The compound’s synthesis involves cyclization and hydrolysis steps similar to those for 1,3,4-oxadiazole derivatives , but the amino group may require protective strategies to avoid side reactions .
Key Research Findings
- Limitations: Discontinuation by suppliers suggests challenges in scalability or stability, contrasting with structurally simpler analogs like 2-(1H-benzotriazol-1-yl)ethanol, which remain widely available .
Biological Activity
3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a benzoic acid moiety linked to a triazole ring. Its structural characteristics contribute to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. For instance, the synthesis can be achieved through azide-nitrile cycloaddition followed by coupling reactions, which yield high-purity products suitable for biological evaluation .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer activities. The compound's ability to inhibit cancer cell proliferation was assessed in vitro against different cancer cell lines. Results showed that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Apoptosis induction via caspase activation |
| A549 (lung cancer) | 10.5 | Cell cycle arrest at G1 phase |
| HeLa (cervical cancer) | 12.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it was shown to reduce markers of inflammation such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of triazole derivatives in clinical isolates of resistant bacteria. The findings highlighted that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antibiotic .
- Cancer Research : In a study focused on the anticancer properties of triazole derivatives, this compound was found to enhance the efficacy of existing chemotherapeutics in combination therapy approaches. This suggests a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
Q & A
Q. Example Findings :
- Hydrogen Bonds : N–H···O interactions stabilize the planar triazole-benzoic acid core .
- Torsional Angle : C–C–N–C = 172.3°, indicating minimal steric strain .
Advanced Research Questions
What biological mechanisms underlie its activity as a PPARα/δ dual activator?
Methodological Answer:
- In Vitro Assays : Transactivation assays using HEK293 cells transfected with PPARα/δ luciferase reporters. EC₅₀ values (1–5 μM) are comparable to Wy-14643 .
- SAR Insights : The 5-amino group on the triazole enhances ligand-receptor hydrophobic interactions, while the benzoic acid moiety facilitates hydrogen bonding with Arg280/Arg288 residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
